molecular formula C22H20N2O3 B609156 2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide CAS No. 947914-18-3

2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide

Cat. No. B609156
M. Wt: 360.413
InChI Key: UTAJHKSGYJSZBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide” is not available, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of “2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide” can be represented by the SMILES string CON(C)C(=O)c1ccccc1 . The molecular weight of the compound is 360.413.

Scientific Research Applications

  • Corrosion Inhibition

    N-Phenyl-benzamide derivatives, which include methoxy substituents like in the specified compound, demonstrate significant inhibition efficiency for mild steel acidic corrosion. The presence of the methoxy group enhances inhibition efficiency (Mishra et al., 2018).

  • Catalytic Decomposition

    Benzamide derivatives, when substituted with methoxy groups, are involved in the catalytic decomposition of benzoylthioureas into benzamides under solvent-free conditions. This process is significant in synthetic chemistry (Nahakpam et al., 2015).

  • Neuroleptic Drugs

    The methoxybenzamide structure is a feature in neuroleptic substituted benzamide drugs, showing promise in the development of medications for neurological disorders (van de Waterbeemd & Testa, 1983).

  • Melanoma Imaging and Therapy

    Radioiodinated N-(dialkylaminoalkyl)benzamides, with methoxy groups, show high melanoma uptake and potential in melanoma imaging and therapy (Eisenhut et al., 2000).

  • Antipsychotic Properties

    Studies on benzamides like 2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide show significant antidopaminergic properties, indicating potential applications in antipsychotic medications (Högberg et al., 1990).

  • Antimicrobial and Antioxidant Activities

    Benzamides with methoxy substitutions demonstrate antimicrobial and antioxidant activities, indicating potential in developing new therapeutic agents (Yang et al., 2015).

  • Poly(ADP-ribose) Synthetase Inhibition

    Certain benzamides, particularly those with methoxy substitutions, have shown inhibitory effects on poly(ADP-ribose) synthetase, an enzyme involved in DNA repair processes (Purnell & Whish, 1980).

Safety And Hazards

While specific safety and hazard information for “2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide” is not available, similar compounds like N-Methoxy-N-methylbenzamide are classified as combustible liquids. They have a flash point of 235.4 °F (closed cup) and are recommended to be stored locked up .

properties

IUPAC Name

2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAJHKSGYJSZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide

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